

An In-depth Technical Guide to 2-Aminobenzo[d]thiazole-7-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminobenzo[d]thiazole-7-carboxylic acid

Cat. No.: B1287716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzo[d]thiazole-7-carboxylic acid, a heterocyclic compound belonging to the benzothiazole class, represents a molecule of significant interest in medicinal chemistry and drug discovery. While specific research on the 7-carboxylic acid isomer is limited, the broader family of 2-aminobenzothiazoles is well-documented for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available data for **2-Aminobenzo[d]thiazole-7-carboxylic acid**, a plausible synthetic route based on established methodologies for related isomers, and a summary of the biological significance of the 2-aminobenzothiazole scaffold. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds.

Chemical and Physical Properties

Quantitative data for **2-Aminobenzo[d]thiazole-7-carboxylic acid** is not extensively reported in publicly available literature. The following table summarizes the key available identifiers and calculated properties. It is important to note that experimental data, such as melting point and solubility, would need to be determined empirically.

Property	Value	Source
CAS Number	71224-95-8	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S	[1]
Molecular Weight	194.21 g/mol	[1]
IUPAC Name	2-aminobenzo[d]thiazole-7-carboxylic acid	-
Canonical SMILES	C1=CC=C2C(=C1C(=O)O)SC(=N2)N	[1]

Synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid: A Proposed Experimental Protocol

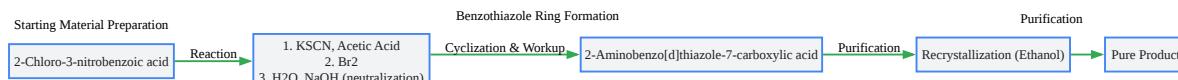
While a specific, validated synthesis for **2-Aminobenzo[d]thiazole-7-carboxylic acid** is not detailed in the reviewed literature, a reliable synthetic route can be proposed based on the well-established methods for synthesizing the analogous 6-carboxylic acid isomer and other substituted 2-aminobenzothiazoles.[\[2\]](#)[\[3\]](#) The classical approach involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.

Proposed Starting Material: 2-Amino-3-methylbenzoic acid would be a suitable precursor, which would require conversion of the methyl group to a functionality that facilitates the cyclization, or more directly, 2-amino-isophthalic acid derivatives could be envisioned as starting points, though this may present regioselectivity challenges. A more direct and plausible precursor would be 2-chloro-3-nitrobenzoic acid, which can be converted to the corresponding aniline.

General Reaction Scheme:

The synthesis can be envisioned in two main steps:

- Thiocyanation of the aniline precursor: The amino group of the precursor directs the electrophilic substitution of the thiocyanate group.
- Cyclization: The resulting thiourea derivative undergoes intramolecular cyclization to form the benzothiazole ring.


Detailed Hypothetical Protocol:

Step 1: Synthesis of a suitable 2-aminobenzoic acid precursor. This is a crucial step that is not explicitly detailed in the literature for the 7-isomer. A potential route could start from 2-chloro-3-nitrobenzoic acid.

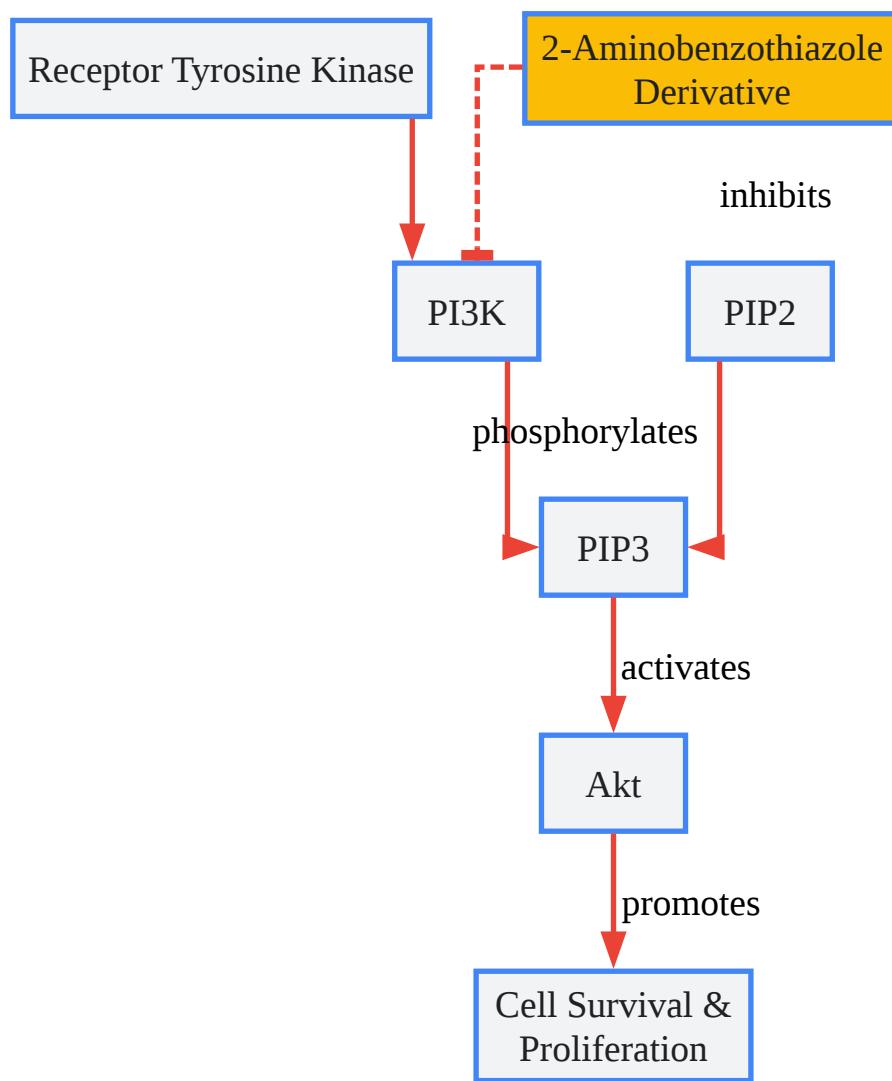
Step 2: Formation of the 2-aminobenzothiazole ring.

- Materials:
 - 2-Amino-isophthalic acid derivative (or other suitable precursor)
 - Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
 - Bromine (Br_2) or another suitable oxidizing agent
 - Glacial acetic acid
 - Sodium hydroxide (NaOH) or ammonia (NH_3) solution for neutralization
 - Ethanol or other suitable solvent for recrystallization
- Procedure:
 - Dissolve the aniline precursor (1 equivalent) in glacial acetic acid.
 - Add potassium thiocyanate (2-3 equivalents) to the solution and stir at room temperature.
 - Cool the mixture in an ice bath.

- Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
- Pour the reaction mixture into ice-cold water.
- Neutralize the mixture with a sodium hydroxide or ammonia solution to precipitate the crude product.
- Filter the precipitate, wash it thoroughly with water, and dry it.
- Purify the crude product by recrystallization from a suitable solvent such as ethanol.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **2-Aminobenzo[d]thiazole-7-carboxylic acid**.


Biological and Pharmacological Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.^[4] Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide array of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives.[5][6] These compounds have been shown to target various components of cancer cell signaling pathways.

- Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of protein kinases, which are crucial for cell growth, proliferation, and survival. For instance, derivatives have been designed to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is often dysregulated in cancer.[5]

[Click to download full resolution via product page](#)

Generalized PI3K signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Antimicrobial and Antiviral Activities

Derivatives of 2-aminobenzothiazole have also been investigated for their potential as antimicrobial and antiviral agents.^{[7][8]} The specific mechanisms of action in these contexts are varied and depend on the particular substitutions on the benzothiazole ring system.

Other Biological Activities

The versatility of the 2-aminobenzothiazole scaffold is further highlighted by reports of other biological activities, including:

- Anti-inflammatory properties^[9]
- Anticonvulsant effects^[4]
- Neuroprotective potential^[4]

Future Directions

Given the limited specific data on **2-Aminobenzo[d]thiazole-7-carboxylic acid**, several avenues for future research are apparent:

- Validated Synthesis and Characterization: The development and validation of a reliable synthetic route for the 7-isomer are paramount. Following synthesis, thorough characterization, including determination of physical properties and acquisition of spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), is essential.
- Biological Screening: A comprehensive biological evaluation of **2-Aminobenzo[d]thiazole-7-carboxylic acid** is warranted. This should include screening for anticancer, antimicrobial, and other potential therapeutic activities, building upon the known bioactivities of the 2-aminobenzothiazole class.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of **2-Aminobenzo[d]thiazole-7-carboxylic acid** would enable the exploration of structure-activity relationships, providing insights for the design of more potent and selective compounds.

Conclusion

2-Aminobenzo[d]thiazole-7-carboxylic acid is a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. While direct experimental data remains scarce, the extensive research on the broader 2-aminobenzothiazole family provides a strong rationale for further investigation. The proposed synthetic pathway and the overview of the biological significance of the core scaffold presented in this guide offer a solid starting point for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 7-Benzothiazolecarboxylicacid,2-amino-(6CI,9CI) CAS#: 71224-95-8 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 71224-95-8|2-Aminobenzo[d]thiazole-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 2-Aminobenzo[d]thiazole-7-carboxylic acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Aminobenzo[d]thiazole-7-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287716#what-is-2-aminobenzo-d-thiazole-7-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com